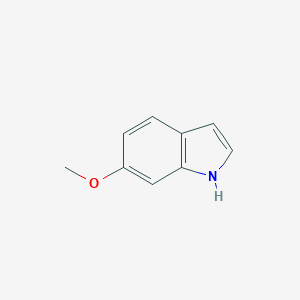

6-Methoxyindole

説明

Contextualization of the Indole (B1671886) Nucleus in Organic Chemistry and Biological Systems

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, represents a cornerstone of organic and medicinal chemistry. biosynth.comnih.gov Its unique electronic structure and reactivity have established it as a "privileged" scaffold in drug discovery. biosynth.com This core is not merely a synthetic curiosity but is pervasive in the natural world, forming the essential framework for a multitude of biologically active compounds. chim.it

Perhaps the most notable examples of its biological significance are found in the amino acid tryptophan and the neurotransmitter serotonin (B10506), both of which are fundamental to a vast array of physiological processes in living organisms. nih.gov Beyond these primary metabolites, the indole ring is a key structural element in a wide range of natural products, including complex alkaloids, marine natural products, and fungal metabolites. biosynth.com The rich chemistry of the indole nucleus has spurred extensive research, leading to the development of numerous synthetic methodologies for its construction and functionalization. rsc.org Consequently, indole derivatives are integral components of many approved pharmaceutical agents, exhibiting a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. biosynth.com

Significance of Methoxy (B1213986) Substituents in Indole Derivatives

The position of the methoxy group on the indole ring is a critical determinant of the molecule's electronic properties and subsequent chemical behavior. This positional isomerism allows for the fine-tuning of a compound's reactivity, selectivity in chemical transformations, and ultimately, its interaction with biological targets. cymitquimica.com For instance, the presence of a methoxy group can direct the regioselectivity of electrophilic substitution reactions, a fundamental process in the functionalization of the indole core. chim.it Furthermore, in the context of medicinal chemistry, the methoxy group can influence a molecule's metabolic stability and its binding affinity to receptors and enzymes. The strategic placement of methoxy substituents has thus become a key strategy for diversifying the chemical and pharmacological profiles of indole-based compounds. chim.it

Overview of 6-Methoxyindole as a Fundamental Research Scaffold

Within the family of methoxy-substituted indoles, this compound has emerged as a particularly versatile and valuable building block in contemporary chemical research. chemimpex.comguidechem.com This compound serves as a crucial starting material for the synthesis of a wide array of more complex molecules with significant potential in various scientific and technological fields. chemimpex.comguidechem.com

In medicinal chemistry, this compound is a key precursor for the development of novel therapeutic agents. chemimpex.com Researchers have utilized it in the synthesis of potential anti-cancer and neuroprotective drugs. chemimpex.com Its structure is also foundational for creating compounds that target specific biological pathways, such as serotonin receptors, making it a valuable tool in the study of neurological disorders. chemimpex.com The antioxidant and anti-inflammatory properties reported for some of its derivatives further underscore its potential in pharmaceutical research. guidechem.com

Beyond pharmaceuticals, this compound is employed in the synthesis of natural products, allowing chemists to construct complex molecules with therapeutic potential that are found in nature. chemimpex.com It also finds applications in materials science, where it can be incorporated into the structure of organic light-emitting diodes (OLEDs), contributing to advancements in display technology. chemimpex.com The stability and reactivity of this compound make it an adaptable scaffold for a broad range of chemical transformations, solidifying its role as a fundamental tool for innovation in both drug discovery and materials engineering. chemimpex.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3189-13-7 | chemimpex.com, guidechem.com, chemsrc.com, chemnet.com, biosynth.com, nih.gov, nist.gov, nist.gov |

| Molecular Formula | C₉H₉NO | chemimpex.com, guidechem.com, chemnet.com, nih.gov, nist.gov, nist.gov |

| Molecular Weight | 147.18 g/mol | chemimpex.com, chemnet.com, nih.gov |

| Appearance | White to off-white crystalline powder/solid | chemimpex.com, fishersci.com, guidechem.com |

| Melting Point | 90-94 °C | fishersci.com, chemsrc.com, chemnet.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR | Spectrum available | chemicalbook.com |

| IR Spectrum | Data available | nist.gov, nist.gov |

| Mass Spectrum (EI) | Data available | nist.gov, nist.gov |

| Rotationally Resolved Electronic Spectroscopy | Detailed analysis of syn and anti conformers | researchgate.net, hhu.de |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRWYBIKLXNYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185738 | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787294 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3189-13-7 | |

| Record name | 6-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxyindole

Established Synthetic Pathways for 6-Methoxyindole

The construction of the this compound scaffold can be achieved through several established synthetic strategies, including the functionalization of a pre-existing indole (B1671886) ring and the de novo synthesis from acyclic precursors.

Regioselective Functionalization Approaches (e.g., Friedel-Crafts Acylation, Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a key step in this sequence, converting a ketone to an ester through the insertion of an oxygen atom. This reaction is known for its predictable regiochemistry, which is crucial for the selective synthesis of the 6-substituted indole.

| Starting Material | Key Reactions | Intermediate(s) | Final Product | Overall Yield |

| Indole | Pivaloyl protection, Friedel-Crafts Chloroacetylation, Baeyer-Villiger Oxidation, Deacylation, Methylation | 1-Pivaloylindole, 6-Chloroacetyl-1-pivaloylindole | This compound | 37% thieme-connect.com |

Applications of Indole Synthesis Protocols (e.g., Batcho-Leimgruber Indole Synthesis)

The Batcho-Leimgruber indole synthesis is a widely used and efficient method for constructing the indole ring system from o-nitrotoluenes. thieme-connect.comwikipedia.org This two-step process begins with the formation of an enamine from the o-nitrotoluene derivative, followed by a reductive cyclization to form the indole. wikipedia.org For the synthesis of this compound, the starting material is 4-methoxy-2-nitrotoluene. thieme-connect.comthieme-connect.com

The first step involves reacting 4-methoxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form a β-dimethylamino-4-methoxy-2-nitrostyrene intermediate. thieme-connect.comgoogle.com The subsequent reductive cyclization of this intermediate, often using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon with hydrogen, yields this compound. thieme-connect.comwikipedia.orggoogle.com This method is popular due to the commercial availability of many ortho-nitrotoluenes and the generally high yields and mild reaction conditions. wikipedia.org

| Starting Material | Key Reactions | Intermediate | Final Product |

| 4-Methoxy-2-nitrotoluene | Enamine formation, Reductive cyclization | trans-β-Dimethylamino-4-methoxy-2-nitrostyrene google.com | This compound |

Strategies Utilizing Diverse Precursors (e.g., from p-cresol)

Another approach involves the Meerwein arylation of 4-methoxy-2-nitrobenzenediazonium (B1584432) chloride with formaldoxime (B1209246) to create 2-nitroanisaldehyde, which, after condensation with nitromethane (B149229) and reductive cyclization, also yields this compound. sciencemadness.org

| Precursor | Key Synthetic Steps | Intermediate | Final Product | Overall Yield |

| p-Cresol | Nitration, Hydrolysis, Methylation, Batcho-Leimgruber Synthesis | 4-Methoxy-2-nitrotoluene thieme-connect.comthieme-connect.com | This compound | 43% thieme-connect.com |

Advanced Derivatization of the this compound Core

Once the this compound scaffold is synthesized, it can be further modified at various positions to create a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Modifications at the Indole Nitrogen Atom (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a common site for functionalization. N-alkylation and N-arylation are two of the most important transformations at this position.

N-alkylation can be achieved under mild conditions using reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method allows for the efficient methylation or benzylation of the indole nitrogen. google.com Enantioselective N-alkylation of indoles can also be achieved using dinuclear zinc-ProPhenol catalysts, which can tolerate various substituents on the indole ring, including a 5-methoxy group. nih.gov

N-arylation of the indole nitrogen introduces an aryl group, which can significantly alter the electronic and steric properties of the molecule. Iron-catalyzed N-arylation protocols have emerged as a facile method for this transformation. beilstein-journals.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Methylation | Dimethyl carbonate, DABCO (catalytic), 90-95°C google.com | 1-Methyl-6-methoxyindole |

| N-Benzylation | Dibenzyl carbonate, DABCO (catalytic) google.com | 1-Benzyl-6-methoxyindole |

| Enantioselective N-Alkylation | Aldimines, Dinuclear Zinc-ProPhenol catalyst nih.gov | Chiral N-alkylated indoles |

| N-Arylation | Aryl halides, Iron or Copper catalysts beilstein-journals.orggoogle.com | 1-Aryl-6-methoxyindole |

Functionalization at the C-3 Position and Other Ring Sites

The C-3 position of the indole ring is the most nucleophilic and, therefore, a primary site for electrophilic substitution. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group at the C-3 position of electron-rich indoles like this compound. clockss.orgtcichemicals.comnrochemistry.com The resulting this compound-3-carbaldehyde is a versatile intermediate for further transformations. clockss.org

Friedel-Crafts acylation can also occur at the C-3 position. For instance, acylation of 1-(phenylsulfonyl)-6-methoxyindole with acetyl chloride yields 3-acetyl-1-(phenylsulfonyl)-6-methoxyindole. researchgate.netresearchgate.net

Functionalization at other positions of the indole ring, such as C-2, C-4, C-5, and C-7, is also possible, often controlled by the directing effects of existing substituents or through metalation. nih.govresearchgate.netacs.org For example, lithiation of methoxyindoles can direct electrophiles to specific positions. acs.org Rhodium-catalyzed C-H activation has been shown to achieve regioselective alkylation at the C-6 position of certain indoles. snnu.edu.cnacs.org Nickel-catalyzed dearomative arylboration has been used to functionalize the C-2 and C-3 positions of this compound, leading to borylated indolines. nih.gov

| Position | Reaction | Reagents | Product |

| C-3 | Vilsmeier-Haack Formylation | POCl₃, DMF clockss.orgnrochemistry.com | This compound-3-carbaldehyde |

| C-3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (on N-protected indole) researchgate.netresearchgate.net | 3-Acetyl-6-methoxyindole |

| C-3 | Alkylation | α-Heteroaryl-substituted methyl alcohols, Cs₂CO₃/oxone® chemrxiv.orgchemrxiv.org | C-3 Alkylated 6-methoxyindoles |

| C-2/C-3 | Dearomative Arylboration | Arylboronic esters, Nickel catalyst nih.gov | C-2 and C-3 borylated indolines |

| C-7 | Oxidative Alkenylation | Alkenes, Pd(OAc)₂, Ag₂CO₃ nih.gov | C-7 Alkenylated indoles |

Synthesis of Isomeric Methoxyindole Analogs for Positional Effects Studies

The synthesis of isomeric methoxyindoles is crucial for investigating the positional effects of the methoxy (B1213986) group on the chemical and biological properties of the indole scaffold. Different synthetic routes are employed to access the various positional isomers, such as 4-, 5-, and 7-methoxyindole (B1360046), alongside the 6-methoxy isomer.

One common strategy for preparing 5-, 6-, and 7-methoxyindoles starts from indoline. rsc.org This method involves the nitration of 1-acetylindoline, separation of the isomers, followed by reduction to the corresponding aminoindolines. Diazotization and subsequent decomposition of the diazonium salt in boiling cupric sulfate (B86663) solution yield the hydroxyindolines. Methylation of the hydroxyl group, deacetylation, and finally dehydrogenation with palladium on charcoal produces the desired methoxyindole isomers. rsc.org A notable difference in reactivity is observed during the methylation of the hydroxyindoline precursors; the hydroxyl group of 1-acetyl-7-hydroxyindoline is less reactive than its 5- and 6-hydroxy counterparts, a phenomenon attributed to strong intramolecular hydrogen bonding. rsc.org

The synthesis of 4-methoxyindole (B31235) can be achieved via a multi-step process starting from 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com This starting material is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form an enamine intermediate. Subsequent reductive cyclization using activated zinc in acetic acid yields 4-methoxyindole. chemicalbook.com

The synthesis of 7-methoxyindole can be achieved from o-anisidine. prepchem.com A general method for the large-scale synthesis of 2-alkyl-7-methoxyindoles involves the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. semanticscholar.org

The differential placement of the methoxy group significantly impacts the biological activity of indole derivatives. In a study on indolyl-pyridinyl-propenones as potential anticancer agents, researchers synthesized a series of methoxy-substituted analogues to evaluate these positional effects. nih.gov The study revealed that moving the methoxy group from the 5-position to the 6-position switched the primary mechanism of cell death from methuosis to microtubule disruption. nih.gov Similarly, in a series of 2-aryl-3-aroyl indole-based tubulin assembly inhibitors, analogues with a 7-methoxy group were found to be comparable in cytotoxicity to the lead compound, which featured a 6-methoxy group. nih.govnih.gov In contrast, replacing the 6-methoxy group with a 6-hydroxy moiety led to a significant decrease in cytotoxicity and a loss of antitubulin activity. nih.govnih.gov

Table 1: Comparison of Synthetic Routes for Methoxyindole Isomers

Incorporation of Halogenated Moieties into this compound Structures

The introduction of halogen atoms into the this compound framework is a key strategy for modulating its electronic properties and biological activity. Halogenation can be achieved through various methods, with bromination and chlorination being the most common.

Selective bromination of methoxy-substituted indoles requires careful control of reaction conditions to prevent polyhalogenation and ensure regioselectivity. For instance, the bromination of this compound derivatives can be performed in acetic acid with the slow addition of bromine at room temperature to achieve regioselective substitution at the 4-position, with reported yields around 60-70%. The synthesis of tryprostatin A, an alkaloid, involved a regiospecific bromination as a key step. rsc.org The reaction of m-anisidine (B1676023) led to a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer, which could then be further functionalized. rsc.org

Table 2: Examples of Halogenated this compound Derivatives

Green Chemistry and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign synthetic routes for indoles, including this compound. kahedu.edu.in These approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving atom economy. kahedu.edu.in

One green approach involves the synthesis of 6-hydroxyindoles under catalyst-free conditions in water. acs.org This method utilizes the condensation of carboxymethyl cyclohexadienones with amines. The resulting 6-hydroxyindole (B149900) can then be easily methylated to produce this compound. acs.org This process avoids the use of heavy metal catalysts and harsh reaction conditions, aligning with green chemistry principles.

The use of microwave-assisted organic synthesis (MAOS) is another prominent green chemistry technique applied to indole synthesis. researchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing the environmental impact compared to conventional heating methods. researchgate.net For example, microwave-induced solid-supported Fischer indolization provides an efficient route to various indole derivatives. researchgate.net

Furthermore, the development of biodegradable and recyclable catalysts represents a significant step towards sustainable chemical production. nih.gov For instance, a bioglycerol-based carbon sulfonic acid catalyst has been effectively used for the synthesis of bis(indolyl)methanes under solvent-free conditions, showcasing a highly efficient and green protocol that could be adapted for related indole syntheses. nih.gov

Table 3: Green Synthetic Approaches Relevant to this compound

Spectroscopic Characterization and Conformational Analysis of 6 Methoxyindole

High-Resolution Electronic Spectroscopy of 6-Methoxyindole

High-resolution electronic spectroscopy is a powerful technique used to probe the fine details of molecular structure and dynamics in both the electronic ground and excited states. For this compound, this method has been instrumental in characterizing its conformers and understanding the nature of its electronic transitions. hhu.denih.govresearchgate.net

The electronic spectrum of this compound is characterized by the presence of two distinct origin bands in the near-ultraviolet region, which have been assigned to two different conformers. hhu.de Resonant enhanced multiphoton ionization (REMPI) spectra identified these bands at approximately 33,722 cm⁻¹ and 33,952 cm⁻¹. hhu.de Subsequent high-resolution studies provided more precise values, assigning the band at 33,716.58 cm⁻¹ to the anti rotamer and the one at 33,948.12 cm⁻¹ to the syn rotamer. hhu.de

The lowest excited singlet state (S₁) in most substituted indoles is of ¹Lₑ character. ru.nl However, the position and electronic nature of the substituent can cause mixing between the two lowest excited singlet states, the ¹Lₐ and ¹Lₑ states. ru.nl In this compound, calculations predict that the lowest excited singlet states are heavily mixed. hhu.denih.govresearchgate.net Despite this mixing, analysis of the transition dipole moment and the change in the permanent dipole moment upon excitation confirms that the S₁ state is predominantly ¹Lₑ-like for both conformers. hhu.deru.nl The second excited singlet state (S₂) is described as a nearly pure LUMO ← HOMO excitation. ru.nl

Table 1: Experimental and Calculated Electronic Transition Energies for this compound Conformers This table presents the experimentally observed and theoretically calculated origin band energies for the S₁ ← S₀ transition of the syn and anti conformers.

| Conformer | Experimental S₁ ← S₀ Origin (cm⁻¹) | Calculated S₁ ← S₀ Origin (cm⁻¹) (SCS-CC2/cc-pVTZ) |

|---|---|---|

| syn-6MOI | 33,948.12 | 34,589 |

| anti-6MOI | 33,716.58 | 34,136 |

The orientation of the S₁ ← S₀ transition dipole moment (TDM) within the molecule's inertial frame is a sensitive probe of the electronic character of the excited state. hhu.de For indole (B1671886) and its derivatives, the TDM for a ¹Lₑ state is expected to be oriented differently from that of a ¹Lₐ state. ru.nl Through rotationally resolved electronic spectroscopy of seven different isotopomers of this compound, the absolute orientation of the TDM was determined experimentally. hhu.denih.gov

For both the syn and anti conformers, the TDM was found to be ¹Lₑ-like. hhu.deresearchgate.net This finding is significant because theoretical calculations, such as those using second-order coupled-cluster (CC2) methods, predict that the TDM orientation is strongly dependent on the molecular geometry and that the lowest excited states are heavily mixed. hhu.denih.govresearchgate.net The experimental determination, however, provides an unambiguous assignment. The orientation is defined by the angle θ, which describes the rotation of the TDM vector with respect to the principal inertial a-axis. hhu.de

Table 2: Calculated Transition Dipole Moment (TDM) Orientation for this compound Conformers This table shows the calculated angle (θ) of the TDM with respect to the inertial a-axis for the S₁ state of the syn and anti conformers.

| Conformer | Calculation Method | TDM Angle θ (°) |

|---|---|---|

| syn-6MOI | CC2 | -41 |

| SCS-CC2 | -19 | |

| anti-6MOI | CC2 | -39 |

| SCS-CC2 | -33 |

The high-resolution electronic spectra of this compound reveal a rich vibronic structure. Analysis of these vibronic bands, in conjunction with fitting the rotational contours, allows for the precise determination of the rotational constants for both the ground (S₀) and excited (S₁) electronic states. hhu.deuni-duesseldorf.de These constants are essential for the definitive structural assignment of the syn and anti conformers. researchgate.net The changes in the rotational constants upon electronic excitation provide information about the geometry changes that occur when the molecule absorbs a photon. hhu.de

Table 3: Experimental Rotational Constants for the Ground (S₀) and Excited (S₁) States of this compound Conformers This table lists the experimentally determined rotational constants A, B, and C for the syn and anti conformers in both electronic states.

| Conformer | Electronic State | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|---|

| syn-6MOI | S₀ | 2792.67 | 772.0 | 606.9 |

| S₁ | 2689.5 | 767.0 | 599.1 | |

| anti-6MOI | S₀ | 3376.6 | 710.7 | 589.3 |

| S₁ | 3238.6 | 707.9 | 583.1 |

Determination of Transition Dipole Moment Orientation

Conformational Isomerism in this compound Systems

This compound can exist as two stable rotational isomers, or conformers, due to the internal rotation of the methoxy (B1213986) (–OCH₃) group around the C–O bond. hhu.dethedelocalizedchemist.com These conformers are designated as syn and anti, based on the orientation of the methyl group relative to the pyrrole (B145914) ring of the indole moiety. Both conformers have been observed experimentally in supersonic jet expansions, unlike in 5-methoxyindole (B15748) where only the anti conformer is detected. hhu.dehhu.de

The syn and anti conformers of this compound differ in the dihedral angle defined by the C5–C6–O–CH₃ atoms. In the syn conformer, the methyl group is oriented towards the five-membered pyrrole ring, while in the anti conformer, it points away from it. Both conformers are planar. The structural assignment of the two observed spectral bands to the syn and anti forms was definitively achieved by comparing the experimentally determined rotational constants with those predicted by high-level ab initio calculations. hhu.deresearchgate.nethhu.de Furthermore, selective vibrational excitation using near-infrared light can be used to induce large-scale, bidirectional conversion between the two conformers when they are isolated in a low-temperature matrix, allowing for a full assignment of their infrared spectra. upc.edunih.gov

The relative stability of the syn and anti conformers, along with the energy barrier to their interconversion, determines their relative populations under different experimental conditions. hhu.dethedelocalizedchemist.com Theoretical calculations (CC2/cc-pVTZ) show that for this compound, the syn conformer is the most stable form in the electronic ground state (S₀) by 204 cm⁻¹. hhu.de Upon excitation to the S₁ state, this energetic ordering is reversed, with the anti conformer becoming more stable than the syn conformer. hhu.de

The barrier to isomerization from the more stable syn to the anti conformer in the ground state is calculated to be 1134 cm⁻¹. hhu.de This relatively high barrier explains why both conformers can be trapped and observed as distinct species in the cold environment of a supersonic molecular beam. hhu.dethedelocalizedchemist.com In contrast, for 4-methoxyindole (B31235), the barrier is much lower (155 cm⁻¹), preventing the observation of its less stable conformer. hhu.dethedelocalizedchemist.com The ability to selectively excite the N–H stretching overtone with near-infrared light to drive the interconversion between the syn and anti forms demonstrates that energy deposited remotely in the molecule can efficiently channel into the C–O torsional mode responsible for isomerization. nih.gov

Table 4: Calculated Relative Energies and Isomerization Barriers for this compound Conformers (cm⁻¹) This table summarizes the relative stabilities of the syn and anti conformers in the ground (S₀) and first excited (S₁) states, and the energy barriers for their interconversion, based on CC2/cc-pVTZ calculations.

| State | Energy of anti relative to syn | Barrier (syn → anti) | Barrier (anti → syn) |

|---|---|---|---|

| S₀ (Ground State) | +204 | 1134 | 930 |

| S₁ (Excited State) | -226 | 367 | 593 |

Photoinduced and Thermally Induced Conformational Changes

The conformational landscape of this compound can be manipulated through both thermal annealing and selective photoexcitation. Studies involving matrix-isolated 6MOI have demonstrated that these conformers can be interconverted in a controlled, bidirectional manner. aip.orgnih.gov

Photoinduced Changes: A remarkable finding is the ability to induce large-scale, selective conformational switching between the syn and anti forms using narrowband near-infrared (NIR) radiation. aip.orgresearchgate.net This process is achieved by exciting the first overtone of the N–H stretching vibration (2ν(NH)) of a specific conformer. acs.orgnih.gov When the laser is tuned to the 2ν(NH) frequency of the syn conformer, it converts to the anti form. Conversely, irradiating the anti conformer at its unique 2ν(NH) frequency prompts its conversion back to the syn form. researchgate.net

This isomerization is particularly noteworthy because the energy is deposited into the N-H bond, which is located four covalent bonds away from the rotating methoxy group. researchgate.net The successful interconversion demonstrates an efficient intramolecular vibrational energy redistribution (IVR) pathway, where the energy from the excited N-H stretching coordinate is transferred to the reactive C-O torsional mode of the methoxy group. acs.orgresearchgate.netrsc.org This controllable, bidirectional photoswitching has been instrumental in allowing for the unambiguous assignment of the vibrational spectra for each conformer. aip.org

Thermally Induced Changes: Thermal annealing of the matrix in which this compound is isolated also induces conformational changes. aip.orgupc.edu This process typically leads to the relaxation of the higher-energy conformer to the more stable form. The effects of both thermal and broadband infrared excitations have been investigated, with the outcomes being influenced by the specific matrix medium used, such as Argon (Ar) versus Xenon (Xe). aip.orgrsc.org

Table 1: NIR-Induced Conformational Interconversion of this compound in a Xenon Matrix This table shows the specific near-infrared (NIR) frequencies used to selectively convert between the syn and anti conformers of this compound isolated in a Xenon matrix.

| Conformer Pumped | Excitation Wavenumber (cm⁻¹) | Resulting Conformer |

|---|---|---|

| syn-6MOI | 6907 | anti-6MOI |

| anti-6MOI | 6888 | syn-6MOI |

Data sourced from studies on photoinduced conformational switching. rsc.org

Vibrational Spectroscopy and Spectral Assignment of this compound Conformers

The ability to prepare samples enriched in either the syn or anti conformer through selective NIR irradiation has enabled a complete and detailed assignment of their respective infrared spectra. aip.orgupc.edu By comparing the spectrum of the sample before and after irradiation, vibrational bands can be definitively attributed to each specific conformer. These experimental assignments are strongly supported by quantum chemical calculations, such as Density Functional Theory (DFT), which predict the harmonic and anharmonic infrared spectra for both forms. acs.org

The vibrational spectra of the two conformers show distinct differences, particularly in regions corresponding to the N-H stretching, C-O stretching, and various ring modes. For instance, the fundamental N-H stretching (νNH) frequencies are slightly different for each conformer, and these differences are magnified in the first overtone (2νNH) region, which is the key to their selective photo-isomerization. researchgate.net

Rotationally resolved electronic spectroscopy has also been employed to determine the precise structures of both the syn and anti conformers in their electronic ground (S₀) and first excited (S₁) states. nih.govresearchgate.net These studies provide highly accurate rotational constants, which complement the vibrational data and give a comprehensive picture of the molecule's structure and dynamics.

Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound Conformers in an Argon Matrix This table presents a selection of assigned infrared absorption bands for the syn and anti conformers of this compound. The differences in vibrational frequencies are used to identify and distinguish between the two forms.

| Vibrational Mode Assignment | syn-Conformer (cm⁻¹) | anti-Conformer (cm⁻¹) |

|---|---|---|

| ν(NH) - N-H Stretch | 3527.2 | 3525.8 |

| γ(CH) | 925.3 | 933.2 |

| Ring Mode | 871.1 | 878.0 |

| γ(CH) + γ(Ring) | 796.8 | 794.0 |

| γ(NH) | 674.3 | 685.2 |

| Ring Mode | 590.2 | 585.5 |

Vibrational assignments are based on matrix-isolation infrared spectroscopy studies. aip.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Argon |

Reactivity and Reaction Mechanism Studies of 6 Methoxyindole

General Chemical Reactivity of the 6-Methoxyindole System

The chemical reactivity of the this compound system is significantly influenced by the presence of the methoxy (B1213986) group at the 6-position of the indole (B1671886) nucleus. This electron-donating group enhances the electron density of the indole ring, thereby activating it towards electrophilic substitution. rsc.orgrsc.orgchim.it While indole and its simple alkyl derivatives typically undergo electrophilic attack at the 3-position, the 6-methoxy group activates the 2-position, making direct substitution at this site a competitive process. rsc.orgrsc.orgrsc.org This altered reactivity is a key feature of the this compound system.

The electronic properties of this compound have been a subject of study, with investigations into its excited states revealing complex interactions. researchgate.nethhu.de High-resolution spectroscopy has been employed to determine the structures of its conformers in both ground and excited electronic states. hhu.deru.nl These studies indicate that the lowest excited singlet states are significantly mixed, and the transition dipole moments are highly dependent on the molecular geometry. hhu.de The electronic nature of the substituent and its position on the indole ring critically influence the positions of the electronically excited states, which in turn affects the molecule's photophysical and photochemical behavior. hhu.deru.nl

Nitrosation Reactions Involving this compound Derivatives

Nitrosation of this compound derivatives can lead to the formation of N-nitroso compounds. For instance, 4-chloro-6-methoxyindole (B43524), when treated with nitrite (B80452) under acidic conditions, forms a potent mutagen. nih.govmit.edu The major product of this reaction is suggested to be a stable α-hydroxy N-nitroso compound, specifically 4-chloro-6-methoxy-2-hydroxy-1-nitroso-indolin-3-one oxime. nih.govd-nb.info This was the first reported instance of a stable α-hydroxy N-nitroso compound. nih.gov The characterization of these N-nitroso derivatives has been carried out using various spectroscopic techniques, including UV, IR, mass spectrometry, and NMR. nih.govnih.gov

It has also been demonstrated that nitroxyl (B88944) (HNO), generated from donors like Angeli's salt, can react with indole derivatives, including those with methoxy groups, to form N-nitrosoindoles as the major products in the presence of oxygen at physiological pH. nih.gov

The kinetics of nitrosation for various indole derivatives have been investigated. Studies show that the nitrosation of indoles are generally fast reactions. nih.gov The rate of nitrosation for isomeric methoxyindoles showed that the 5- and 6-isomers react significantly faster than the 4- and 7-isomers. The nitrosation of 4-chloroindole (B13527) was found to be proportional to the nitrite concentration and increased with decreasing pH.

The mechanism for the formation of N-nitrosoindoles from the reaction with nitroxyl (HNO) is proposed to involve an electrophilic attack of HNO on the indole nitrogen. This is followed by a reaction of the resulting hydroxylamine (B1172632) derivative with oxygen. nih.gov This pathway is distinct from nitrosation by nitrite or peroxynitrite. nih.gov

The formation of N-nitroso compounds, in general, occurs when a nitrosating agent, which can carry the [NO+] group, reacts with a nucleophilic nitrogen-containing substrate. sci-hub.se The reactivity of the nitrosating agent and the reaction conditions play a crucial role in the rate of N-nitrosation. sci-hub.se For less reactive substrates like amides, alternative conditions such as using sodium nitrite in organic acids have been employed. sci-hub.se

The nitrosation of certain this compound derivatives can generate highly bioactive species. The N-nitroso compound formed from 4-chloro-6-methoxyindole is a potent direct-acting mutagen in various strains of Salmonella typhimurium. nih.govcore.ac.ukcapes.gov.br This mutagenic activity is significant as 4-chloro-6-methoxyindole has been isolated from fava beans (Vicia faba), and its nitrosation under simulated gastric conditions is hypothesized to contribute to the high incidence of gastric cancer in certain regions. nih.govmit.edu The α-hydroxy N-nitroso compound can rearrange to form an aromatic diazonium ion, which is a reactive species capable of coupling with other molecules. nih.gov

The generation of N-nitroso compounds in vivo from dietary precursors is a significant area of toxicological research, as these compounds are broadly acting carcinogens. d-nb.info The formation of these activated N-nitroso compounds in the stomach from dietary sources is considered a potential etiological factor for gastric cancer. core.ac.uk

Mechanistic Investigations of Nitrosation Kinetics and Product Formation

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring

As mentioned earlier, the 6-methoxy group activates the indole ring towards electrophilic substitution , making the 2-position a competitive site for attack in addition to the typical 3-position. rsc.orgrsc.orgrsc.org This has been demonstrated in cyclization reactions of 6-methoxyindolylbutyric acid derivatives, where substitution occurs at both the 2- and 3-positions. rsc.org

Nucleophilic substitution reactions are also a key feature of the chemistry of certain this compound derivatives. Specifically, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the 2-position. clockss.orgcore.ac.ukresearchgate.net The presence of the electron-withdrawing nitro group at the 6-position and the methoxy group on the nitrogen increases the reactivity of the C2-position towards nucleophiles. clockss.org This allows for the synthesis of a wide variety of 2,3,6-trisubstituted indole derivatives by reacting it with various nitrogen, sulfur, and carbon-centered nucleophiles in high yields. clockss.orgcore.ac.uk

A proposed mechanism for these nucleophilic substitution reactions involves the departure of the methoxy group from the nitrogen, followed by the attack of the nucleophile at the 2-position of the indole ring. clockss.org

Table 1: Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole-3-carbaldehyde

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 | core.ac.uk |

| Pyrrole (B145914) | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 | core.ac.uk |

| Indole | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 | core.ac.uk |

| Imidazole | 2-(Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 97 | core.ac.uk |

| Benzimidazole | 2-(Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 87 | core.ac.uk |

| Nα-Boc-L-histidine | Nα-Boc-(3-formyl-6-nitroindol-2-yl)-L-histidine | 94 | core.ac.uk |

| Sodium thiomethoxide | 2-(Methylthio)-6-nitro-1H-indole-3-carbaldehyde | 98 | core.ac.uk |

| N-acetyl-L-cysteine | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine | 73 | core.ac.uk |

| Dimethyl malonate | Dimethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate | 92 | clockss.org |

Oxidative and Reductive Transformations of this compound

The this compound core can undergo various oxidative transformations . For example, a facile synthesis of 6-hydroxyindole (B149900) and subsequently this compound has been achieved through a sequence involving regioselective Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation of a 1-pivaloylindole derivative. thieme-connect.comresearchgate.netjst.go.jp The oxidation of a 6-methoxyindolylbutyric acid derivative with sodium periodate (B1199274) has also been reported to yield a keto-amide. rsc.org Furthermore, pulse radiolysis studies on 6-hydroxy-5-methoxyindole, a close analog, have shown that one-electron oxidation leads to the formation of a semiquinone radical. nih.gov This radical can undergo further decay through disproportionation and other processes to form various products. nih.gov

Reductive transformations of this compound derivatives are also known. The nitro group at the 6-position of 1-methoxy-6-nitroindole derivatives can be transformed into other functional groups, highlighting the synthetic utility of this reduction. clockss.org For instance, the precursor to a potent mutagen, 4-chloro-6-methoxyindole, was dechlorinated using sodium borohydride (B1222165) and a palladium catalyst to yield this compound. nih.gov The reduction of a 6-methoxyindolylbutyric acid with lithium aluminum deuteride (B1239839) to the corresponding alcohol has been used to study reaction mechanisms. rsc.org

Biological and Pharmacological Investigations of 6 Methoxyindole Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The 6-methoxyindole scaffold is a valuable building block in the creation of new therapeutic agents. biosynth.comguidechem.com Its unique chemical properties are leveraged by medicinal chemists to synthesize a variety of compounds with potential applications in treating a range of diseases. ontosight.aismolecule.com

This compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds. guidechem.combiosynth.com Its structure allows for various chemical modifications, enabling the creation of a diverse library of indole (B1671886) derivatives. chim.it For instance, it is used as a precursor for the synthesis of diphenylacetylindoles and can be utilized in the Leimgruber–Batcho indole synthesis. biosynth.com The synthesis of this compound itself can be achieved from precursors like 4-methoxy-2-nitroaniline (B140478) through methods such as the Fischer indole synthesis.

One notable application is in the synthesis of methoxycamalexins, which are structurally related to the phytoalexin camalexin, a known drug lead with antiproliferative and antioxidant properties. mdpi.com Efficient synthetic routes have been developed to produce various hydroxy-, benzyloxy-, and methoxycamalexins starting from methoxy-indoles. mdpi.com Additionally, this compound has been a key component in the synthesis of tryprostatin A, a potential anticancer agent. rsc.org

The versatility of this compound as a precursor is further highlighted by its use in creating a range of derivatives, including those with substitutions at various positions on the indole ring. These synthetic strategies are fundamental to exploring the structure-activity relationships of new compounds and optimizing their therapeutic potential. chim.it

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. ontosight.ai The design and synthesis of novel bioactive scaffolds based on this compound are a major focus of research aimed at developing new drugs. smolecule.comontosight.ai By combining the this compound core with other pharmacophores, chemists can create hybrid molecules with enhanced or novel biological activities. nih.gov

Researchers have successfully synthesized various novel indole derivatives from this compound, including:

Indolyl-pyridinyl-propenones nih.gov

Isatin-indole molecular hybrids mdpi.com

Oxy-camalexins mdpi.com

Indole-based hydroxamic acid derivatives mdpi.com

Pyrazolinyl-indole derivatives mdpi.com

These synthetic efforts have led to the discovery of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. biosynth.comontosight.ai The strategic placement of the methoxy (B1213986) group at the 6-position has been shown to be critical for the potency and mechanism of action of some of these derivatives. nih.gov

Role as a Precursor in Pharmaceutical Syntheses

Pharmacological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapies. biosynth.comchim.it

Indole derivatives are extensively studied for their anticancer properties. researchgate.nettandfonline.com Derivatives of this compound, in particular, have shown significant potential in this area. nih.gov

One of the most striking findings is the ability of certain this compound derivatives to induce different forms of cell death in cancer cells. For example, a study on indolyl-pyridinyl-propenones revealed that changing the position of the methoxy group on the indole ring from the 5-position to the 6-position switched the primary mechanism of cell death from methuosis to microtubule disruption. nih.gov The 6-methoxy analogue exhibited a more than 25-fold increase in growth inhibitory activity against glioblastoma cells compared to its 5-methoxy counterpart. nih.gov

Methuosis: A non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. nih.gov

Microtubule Disruption: Interference with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govuniba.it

The 6-methoxy derivative in the indolyl-pyridinyl-propenone series was identified as a potential prototype for a new class of mitotic inhibitors. nih.gov Other this compound derivatives have also been investigated for their ability to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases. nih.govmdpi.com

Table 1: Anti-Cancer Activity of Selected this compound Derivatives

| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Indolyl-pyridinyl-propenones | Glioblastoma (U251) | Microtubule disruption | nih.gov |

| Isatin-indole conjugates | Various | Not specified | dovepress.com |

| Pyranoindole derivatives | HeLa, MCF-7, MDA-MB231 | Tubulin polymerization inhibition | uniba.it |

| Coumarin-indole hybrids | Various | Cytotoxicity | phcogj.com |

Indole derivatives have long been recognized for their anti-inflammatory potential, with well-known drugs like indomethacin (B1671933) belonging to this class. researchgate.netchim.it Research has shown that this compound and its derivatives also possess anti-inflammatory properties. researchgate.netguidechem.com These compounds may exert their effects by modulating inflammatory pathways. smolecule.com

The anti-inflammatory activity of indole derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX). nih.gov While the specific mechanisms for many this compound derivatives are still under investigation, their structural similarity to known anti-inflammatory agents suggests they may act through similar pathways. researchgate.netontosight.ai

The indole scaffold is a key component in many compounds with antimicrobial and antifungal activity. researchgate.netnih.gov Derivatives of this compound have also been shown to exhibit these properties. researchgate.netnih.gov

For instance, 6-methoxy-2-benzoxazolinone (6-MBOA), a compound structurally similar to melatonin (B1676174) and found in plants, has demonstrated both antibacterial and antifungal effects. researchgate.netnih.gov It has shown activity against bacteria such as Proteus vulgaris and fungi like Mycosphaerella arachidicola, Botrytis cinerea, and Physalospora piricola. researchgate.net

Other studies have explored the antimicrobial potential of more complex this compound derivatives. For example, certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives incorporating a this compound moiety have shown enhanced antifungal activity. nih.gov Similarly, some 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives with a 6-methoxy group have been found to possess antibacterial activity, although the structure-activity relationship can be complex. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 6-methoxy-2-benzoxazolinone (6-MBOA) | Proteus vulgaris (bacterium) | Antibacterial | researchgate.net |

| 6-methoxy-2-benzoxazolinone (6-MBOA) | Mycosphaerella arachidicola, Botrytis cinerea, Physalospora piricola (fungi) | Antifungal | researchgate.net |

| 3-amino-5-((6-methoxy-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives | Various fungi | Antifungal | nih.gov |

| 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | Various bacteria and fungi | Antibacterial and Antifungal | mdpi.com |

Antioxidant Activity

Derivatives of this compound have been investigated for their ability to counteract oxidative stress, a key factor in various diseases. Some indole derivatives are known to possess antioxidant properties, which can be explored for skincare and to protect against oxidative damage. chemimpex.com

One study on naphthalenic compounds, including 6-methoxysorigenin (B1253971) and its derivatives, highlighted the potent antioxidant activities of these molecules. nih.gov The parent compound, 6-methoxysorigenin, demonstrated significant DPPH radical scavenging, metal chelating, and anti-lipid peroxidation activities. nih.gov Its glycoside derivatives showed reduced antioxidant capacity, suggesting that the free hydroxyl groups are crucial for this activity. nih.gov However, even acylated derivatives lacking free hydroxyls exhibited notable anti-lipid peroxidation effects, indicating multiple mechanisms of antioxidant action. nih.gov

Similarly, studies on 5-methoxyindole (B15748) analogues have shown promising radical-scavenging effects. researchgate.net The presence of a methoxy group is known to enhance the stability of free radicals, thereby increasing antioxidant activity. researchgate.net Chalcone (B49325) derivatives bearing a 1-methoxyindole (B1630564) feature, particularly those with a catechol structure, have demonstrated strong antioxidant properties in DPPH, ABTS, and FRAP assays. mdpi.com Furthermore, arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have shown significant antioxidant capacity, suppressing lipid peroxidation and deoxyribose degradation. mdpi.com These findings underscore the potential of methoxyindole derivatives as effective antioxidants.

Table 1: Antioxidant Activity of Methoxyindole Derivatives

| Compound/Derivative | Assay | Finding |

|---|---|---|

| 6-Methoxysorigenin | DPPH radical scavenging, metal chelating, anti-lipid peroxidation | Potent antioxidant activity. nih.gov |

| 6-Methoxysorigenin glycosides | Antioxidant assays | Decreased activity compared to the parent compound. nih.gov |

| 5-Methoxyindole analogue | Radical-scavenging | Promising activity. researchgate.net |

| 1-Methoxyindole-catechol chalcone (18c) | DPPH, FRAP | Strong antioxidant activity. mdpi.com |

| 3-Methoxy-4-hydroxy-substituted chalcones (19a-c) | ABTS radical scavenging | Favorable antioxidant activity. mdpi.com |

| Arylhydrazone of 5-methoxyindole-2-carboxylic acid (5MeO) | Lipid peroxidation, deoxyribose degradation | Suppressed oxidative damage. mdpi.com |

Receptor Binding and Agonist/Antagonist Properties (e.g., Serotonin (B10506) Receptors, Melatonin Receptors)

The this compound core is a key feature in ligands targeting various receptors, particularly serotonin and melatonin receptors, due to its structural similarity to endogenous ligands. chemimpex.comtandfonline.com

Serotonin Receptors:

Derivatives of this compound have been explored as ligands for serotonin (5-HT) receptors. For instance, replacing the 5-methoxy group in the potent hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) with a 6-methoxy group results in a compound that does not exhibit the same hallucinogenic activity, highlighting the importance of the methoxy position in determining pharmacological effects at the 5-HT2A receptor. encyclopedia.pub N(1)-arylsulfonyltryptamines with a 5-methoxy substituent have been identified as potent ligands for the human 5-HT6 receptor. nih.gov Further studies revealed that other functional groups at the 2-position of the indole ring could replace the arylsulfonyl group without losing affinity, suggesting a specific binding conformation. nih.gov

Melatonin Receptors:

A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives have been synthesized and evaluated as melatonin analogues. nih.govresearchgate.net Shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position and the ethylamido side chain to the N-1 position resulted in compounds with affinity and full agonist activity similar to melatonin. nih.govresearchgate.net Optimization of the C-2 substituent with groups like bromine, phenyl, or a carboxylate ester led to significantly enhanced affinity and improved agonist activity. nih.govresearchgate.net Conversely, compounds lacking the methoxy group often acted as partial agonists or antagonists. nih.govresearchgate.net These findings demonstrate that the this compound scaffold is a viable template for developing potent and selective melatonin receptor ligands. nih.govresearchgate.net

Table 2: Receptor Binding Properties of this compound Derivatives

| Derivative Class | Receptor Target | Observed Activity |

|---|---|---|

| 1-(2-Alkanamidoethyl)-6-methoxyindoles | Melatonin Receptors | Full agonists with affinity similar to melatonin. nih.govresearchgate.net |

| C-2 Substituted 1-(2-alkanamidoethyl)-6-methoxyindoles | Melatonin Receptors | Enhanced affinity and improved agonist activity. nih.govresearchgate.net |

| N-alicyclic derivatives lacking methoxy group | Melatonin Receptors | Partial agonists or antagonists. nih.govresearchgate.net |

| This compound analogue of 5-MeO-DMT | 5-HT2A Receptor | Lacks hallucinogenic activity of the 5-methoxy isomer. encyclopedia.pub |

Investigations into Neuroprotective Capabilities

The neuroprotective potential of this compound derivatives is an area of active research, with some compounds showing promise in protecting against neuronal damage. chemimpex.com For instance, 6-hydroxy-5-methoxyindole has been suggested to have neuroprotective effects. ontosight.ai

Hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated significant neuroprotective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y cells and neurotoxicity induced by 6-hydroxydopamine in rat brain synaptosomes. researchgate.netnih.govmdpi.com These compounds were found to be more potent than reference compounds like melatonin in some assays. mdpi.com The neuroprotective actions of these indole-phenolic derivatives are thought to be multifunctional, combining chelating, antioxidant, and anti-aggregation properties. researchgate.net

Enzyme Inhibition Studies (e.g., Cholinesterase, Tubulin)

Cholinesterase Inhibition:

Certain this compound derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. mdpi.com One study on benzothiazolone derivatives found that a compound (M13) containing a this compound group was the most potent inhibitor of butyrylcholinesterase (BChE), with an IC50 value of 1.21 μM. mdpi.comresearchgate.netgazi.edu.tr This compound was identified as a reversible and noncompetitive BChE inhibitor. mdpi.comresearchgate.net Docking simulations suggested that the this compound moiety forms a hydrogen bond with the enzyme's active site. mdpi.comgazi.edu.tr Indole-based-thiadiazole derivatives have also shown potent inhibition of both acetylcholinesterase (AChE) and BChE. sci-hub.se

Tubulin Inhibition:

The this compound scaffold is a component of potent inhibitors of tubulin assembly, which are of interest as anticancer agents. nih.govgoogle.com The compound 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) is a notable example, demonstrating strong inhibition of tubulin assembly and significant anticancer activity. nih.govsioc-journal.cntdl.org Structure-activity relationship studies on analogues of OXi8006 revealed that modifications to the 3-aroyl moiety and the fused aryl ring can significantly impact activity. nih.gov For instance, incorporating a methoxy group at the 7-position resulted in a compound with comparable activity to the lead compound. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative Class/Compound | Target Enzyme | Key Findings |

|---|---|---|

| Benzothiazolone derivative (M13) with this compound | Butyrylcholinesterase (BChE) | Potent, reversible, noncompetitive inhibitor (IC50 = 1.21 μM). mdpi.comresearchgate.netgazi.edu.tr |

| Indole-based-thiadiazoles | Acetylcholinesterase (AChE) & BChE | Potent inhibitors. sci-hub.se |

| OXi8006 | Tubulin | Strong inhibitor of tubulin assembly with anticancer activity. nih.govsioc-journal.cntdl.org |

| OXi8006 analogues | Tubulin | Modifications to the aroyl and fused rings affect inhibitory potency. nih.gov |

Biochemical Pathways and Cellular Signaling Studies

This compound and its derivatives are utilized in biochemical research to investigate their roles in cellular signaling pathways. chemimpex.com They can modulate various biological pathways, which is relevant for developing treatments for conditions like cancer and neurodegenerative diseases. chemimpex.com For example, some indole derivatives can influence cell survival and proliferation by interacting with cellular receptors and altering signal transduction. Certain indoles are also known to induce oxidative stress, leading to apoptosis in cancer cells.

In the context of tubulin inhibition, compounds like OXi8006 interfere with mitosis by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives.

For antitubulin agents based on aroylindoles, SAR studies have shown that a 6-methoxy substitution on 3-aroylindoles significantly contributes to maximal activity. researchgate.net This is thought to mimic the para-methoxy substitution found in other potent antitubulin agents. researchgate.net The presence of a 3,4,5-trimethoxybenzoyl moiety was also found to be beneficial for high potency. researchgate.net

In the development of antimycobacterial agents, SAR studies on amphiphilic indole derivatives revealed that 6-methoxyindoles bearing a cationic amphiphilic motif exhibited a good balance of potency, selectivity, and metabolic stability. diva-portal.org

Regarding wasabi phytoalexin analogs, the introduction of a methoxy group at the 1-position of the indole nucleus was found to significantly influence the regiochemistry of electrophilic substitution reactions, favoring substitution at the 6-position over the 5-position during Friedel-Crafts acylation. clockss.org This highlights the electronic influence of the methoxy group on the indole ring's reactivity.

Computational Chemistry and Theoretical Modeling of 6 Methoxyindole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-methoxyindole, particularly its electronic structure, which governs its reactivity and spectroscopic behavior. The molecule exists as two primary conformers, syn and anti, arising from the rotation of the methoxy (B1213986) group relative to the indole (B1671886) N-H group. hhu.de Computational studies have been crucial in determining the relative stabilities and electronic characteristics of these two forms. hhu.dehhu.de

High-level ab initio methods, such as second-order coupled-cluster (CC2) theory, are employed to accurately describe the electronically excited states of this compound. mdpi.comdergipark.org.tracs.org These calculations have been instrumental in determining the structures of the syn and anti conformers in both their ground (S₀) and electronically excited (S₁) states. mdpi.comacs.org

Studies using rotationally resolved electronic spectroscopy combined with CC2 calculations have shown that the lowest excited singlet states are significantly mixed. mdpi.comdergipark.org.tracs.org The nature and energy of these states, along with the orientation of their transition dipole moments, are highly dependent on the molecular geometry. mdpi.comdergipark.org.tracs.org For both the syn and anti conformers of this compound, the lowest electronically excited state (S₁) is characterized as being ¹Lb-like, an assignment confirmed through the analysis of rovibronic spectra of multiple isotopomers. mdpi.comdergipark.org.tracs.org

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules like this compound due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometries of the syn and anti conformers and to calculate their vibrational frequencies. aip.org

Theoretical studies have focused on the relative stabilities of the two conformers. In the ground state (S₀), calculations predict that the syn conformer of this compound is lower in energy than the anti conformer. hhu.de This is in contrast to 4-methoxyindole (B31235) and 5-methoxyindole (B15748), where the anti conformer is more stable. hhu.de The energy barrier for the interconversion between the syn and anti forms of this compound is calculated to be approximately 1134 cm⁻¹, a value that depends heavily on the position of the methoxy group on the indole ring. hhu.de These theoretical findings are essential for explaining the observation of both conformers in molecular beam experiments. hhu.dehhu.de

The prediction of excitation energies and transition dipole moments (TDMs) is a key application of quantum chemical calculations, providing a direct link to experimental electronic spectra. For this compound, methods like CC2 and its spin-component-scaled variant (SCS-CC2) have been used to calculate these properties for both conformers. hhu.de

The calculations show that the electronic excitation leads to a notable change in the dipole moment. capes.gov.br For instance, upon electronic excitation to the lowest excited singlet state, the absolute dipole moment is reduced, and its orientation rotates significantly, highlighting that a simple vector addition of group dipoles is insufficient to describe the excited state. capes.gov.br Theoretical predictions for excitation energies, oscillator strengths, and the orientation of the TDM are crucial for assigning the states observed in spectroscopy. hhu.de The calculated TDM orientation confirms the ¹Lb character of the S₁ state for both conformers. mdpi.comdergipark.org.tr

| Conformer | State | Relative Energy (cm⁻¹) | Excitation Energy (cm⁻¹) | Oscillator Strength (f) | Permanent Dipole Moment (μ) (D) |

|---|---|---|---|---|---|

| syn | S₀ | 0 | - | - | 2.10 |

| S₁ | 204 | 33923 | 0.038 | 1.64 | |

| S₂ | - | 38334 | 0.120 | 4.53 | |

| anti | S₀ | 231 | - | - | 1.56 |

| S₁ | 0 | 33649 | 0.045 | 1.11 | |

| S₂ | - | 38023 | 0.093 | 3.94 |

Data sourced from Brand et al., J. Chem. Phys. 138, 024321 (2013). hhu.de All energies are zero-point corrected. Relative energies for excited states are with respect to the most stable excited-state conformer.

Density Functional Theory (DFT) for Ground State Properties and Conformers

Molecular Dynamics and Conformational Sampling Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and interactions with its environment. mdpi.com

While specific MD simulation studies focusing exclusively on the parent this compound molecule are not widely documented in the reviewed literature, the methodology is extensively applied to its derivatives in various contexts. For example, MD simulations have been performed on substituted indole derivatives to assess their stability when interacting with biological targets like the Leucine Transporter (LeuT). capes.gov.br In one such study, a methoxy-substituted indole derivative showed stability over a 200-ns simulation, which was evaluated by analyzing the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the stability of ligand-protein contacts. capes.gov.br Similarly, MD simulations are used to investigate the stability of indole derivatives as corrosion inhibitors, modeling their interaction with metal surfaces. mdpi.com These applications demonstrate the power of MD to refine docked poses, confirm binding stability, and understand the dynamic behavior of the this compound scaffold in complex systems. dergipark.org.trcapes.gov.br

Conformational sampling for methoxyindoles has also been investigated using spectroscopic techniques in cryogenic matrices, which allows for the trapping and selective interconversion of conformers. nih.govupc.edu For this compound, thermal annealing or infrared excitation can be used to control the population of the syn and anti conformers, providing experimental validation for the potential energy surfaces explored in theoretical calculations. nih.gov

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dergipark.org.tr This modeling is crucial for understanding the structural basis of molecular recognition and is a cornerstone of structure-based drug design.

Modeling studies have extensively used the this compound scaffold to design ligands for various biological targets. Although studies may not focus on the parent compound itself, its derivatives are frequently the subject of molecular docking simulations to elucidate ligand-receptor interactions. For instance, derivatives of this compound have been modeled to understand their binding to receptors such as the dopamine (B1211576) D2 receptor and to explore their potential as antimycobacterial agents. Docking studies on indole derivatives as potential selective COX-2 inhibitors have highlighted the importance of specific hydrophobic and hydrophilic amino acid residues for ligand stability within the active site. dergipark.org.tr Furthermore, molecular dynamics simulations are often used in conjunction with docking to refine the binding poses and assess the stability of the ligand-receptor complex over time. dergipark.org.trcapes.gov.br These computational approaches provide atomistic insights into how the this compound core and its substituents interact with target proteins, guiding the optimization of new therapeutic agents. capes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been performed on derivatives containing the this compound or related 6-methoxybenzamide structures to identify key structural features required for biological activity. In one study, QSAR modeling was applied to a series of (S)-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxy benzamides to understand their binding affinity for the dopamine D2 receptor. The resulting model indicated that binding affinity was enhanced by the presence of hydrophobic substituents at the R3 position and electron-donating groups at the R5 position of the benzamide (B126) ring. This suggests that both steric and electronic properties are critical for the interaction of these 6-methoxy-containing scaffolds with the receptor.

Advanced Applications and Materials Science Research Involving 6 Methoxyindole

Development of Fluorescent Probes and Imaging Agents for Biological Systems

The indole (B1671886) ring system, due to its inherent fluorescence and rigid structure, serves as an excellent platform for the development of fluorescent probes. rsc.org 6-Methoxyindole, in particular, is a versatile building block for creating such probes for biological imaging. chemimpex.com The methoxy (B1213986) group at the 6-position can enhance the photophysical properties and influence the interaction of the probe with its biological target. rsc.org

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or bioactive small molecules, and signal their presence through a change in fluorescence. rsc.org The general strategy involves linking the this compound fluorophore to a specific recognition moiety. This design allows for the visualization of cellular processes and the detection of disease markers. chemimpex.com For instance, derivatives like 5-Chloro-6-methoxyindole are explicitly utilized in creating fluorescent probes for cellular imaging. chemimpex.com

Research has focused on synthesizing various indole derivatives that exhibit high fluorescence quantum yields, making them suitable candidates for probes. researchgate.net The design of these chemosensors often leverages the 3-position of the indole for substitution, as this can create a stable resonating structure, while the electron-donating nature of the indole ring can be fine-tuned by substituents like the methoxy group. rsc.org Studies have shown that upon binding to a target analyte, such as the cyanide ion (CN⁻), the fluorescence of indole-based probes can be quenched, providing a clear signal for detection. rsc.org The development of these molecular tools is significant for real-time imaging in biological samples, offering powerful means to study physiological and pathological processes. rsc.org

Integration of this compound into Organic Electronic Materials (e.g., OLEDs)

In the field of materials science, this compound serves as a foundational structure for the synthesis of organic electronic materials, notably for Organic Light-Emitting Diodes (OLEDs). chemimpex.com OLEDs are solid-state devices composed of thin organic films that emit light when an electric current is applied. ossila.com The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, such as the emissive layer (EML) and the hole transport layer (HTL). ossila.comresearchgate.net

The this compound scaffold is an attractive building block for these materials due to its favorable electronic properties, which facilitate charge transport. scitechnol.com Triphenylamine derivatives are widely used as hole transport materials due to their high hole mobility and thermal stability, and the integration of heterocyclic units like indole is a strategy to develop new, efficient materials. nih.gov The methoxy group on the indole ring can help tune the energy levels (HOMO/LUMO) of the resulting material to better match other layers in the OLED device, thereby improving efficiency and stability. rsc.org

Research into Corrosion Inhibition Properties of this compound Derivatives

Derivatives of this compound have been identified as effective corrosion inhibitors, particularly for protecting metals in acidic environments. najah.eduresearchgate.net Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.netnih.gov The effectiveness of these organic molecules is often attributed to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in aromatic rings, which facilitate strong adsorption to the metal. researchgate.netnih.gov

A detailed study investigated the corrosion-inhibiting effect of a this compound derivative, 5-Benzyloxy-6-methoxyindole (BMI), on mild steel in a 1 M hydrochloric acid (HCl) solution. najah.eduresearchgate.net The research employed several techniques, including weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS), to evaluate its performance. najah.eduresearchgate.net